Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-

PPARγ antagonist physicochemical profiling drug discovery

Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647853-01-8) is a synthetic 2-chloro-5-nitrobenzamide derivative distinguished by a 4-[(5-chloro-2-pyridinyl)oxy]phenyl substituent on the amide nitrogen. This compound belongs to the class of covalent PPARγ ligands that includes the widely used research tools T0070907 and GW9662.

Molecular Formula C18H11Cl2N3O4
Molecular Weight 404.2 g/mol
CAS No. 647853-01-8
Cat. No. B12590727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-
CAS647853-01-8
Molecular FormulaC18H11Cl2N3O4
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=C(C=C3)Cl
InChIInChI=1S/C18H11Cl2N3O4/c19-11-1-8-17(21-10-11)27-14-5-2-12(3-6-14)22-18(24)15-9-13(23(25)26)4-7-16(15)20/h1-10H,(H,22,24)
InChIKeyPHOCTILUNSWEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647853-01-8): Structural and Physicochemical Baseline for Procurement Decisions


Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647853-01-8) is a synthetic 2-chloro-5-nitrobenzamide derivative distinguished by a 4-[(5-chloro-2-pyridinyl)oxy]phenyl substituent on the amide nitrogen. This compound belongs to the class of covalent PPARγ ligands that includes the widely used research tools T0070907 and GW9662. Its molecular formula is C18H11Cl2N3O4 with a molecular weight of 404.2 g/mol . The computed partition coefficient (XLogP3-AA) is 4.6 [1], and the topological polar surface area (TPSA) is 97.0 Ų , properties that differentiate it from smaller 2-chloro-5-nitrobenzamide analogs and have implications for membrane permeability, solubility, and target engagement.

Why Generic Substitution of 2-Chloro-5-nitrobenzamide Derivatives Fails: Structural Determinants of PPARγ Affinity, Selectivity, and Physicochemical Profile


The 2-chloro-5-nitrobenzamide scaffold exerts its biological activity through covalent modification of Cys285 in the PPARγ ligand-binding domain, and the N-aryl substituent critically governs both the potency and the selectivity profile across PPAR subtypes. T0070907 (N-4-pyridinyl) displays a Ki of 1 nM with >800-fold selectivity for PPARγ over PPARα and PPARδ [1], whereas GW9662 (N-phenyl) exhibits a PPARγ IC50 of 8.8 nM but retains partial PPARα agonist activity [2]. Simple substitution of one 2-chloro-5-nitrobenzamide analog for another—even within the same vendor catalog—therefore introduces uncontrolled changes in target engagement, off-target pharmacology, and physicochemical behavior. The target compound's 4-[(5-chloro-2-pyridinyl)oxy]phenyl group fundamentally alters molecular size (MW 404.2 vs. 277.7 for T0070907), lipophilicity (XLogP3-AA 4.6 vs. ~2.5 for T0070907), and hydrogen-bonding capacity relative to these commonly used alternatives, precluding direct functional interchangeability in any assay or in vivo model.

Product-Specific Quantitative Differentiation: Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647853-01-8) vs. T0070907 and GW9662


Molecular Size and Lipophilicity Differentiation vs. T0070907 and GW9662

The target compound (MW 404.2 g/mol) is 46% larger than T0070907 (MW 277.7 g/mol) and 47% larger than GW9662 (MW 276.7 g/mol). Its computed XLogP3-AA of 4.6 is approximately 2.1 log units higher than that predicted for T0070907 (estimated XLogP3 ~2.5) [1]. This increased lipophilicity is expected to enhance passive membrane permeability by approximately 100-fold based on the rule that a 1-unit increase in logP corresponds to a roughly 10-fold increase in membrane partitioning [2].

PPARγ antagonist physicochemical profiling drug discovery

Hydrogen Bond Acceptor Capacity and Rotatable Bond Count vs. T0070907

The target compound possesses 5 hydrogen bond acceptors (HBA) and 4 rotatable bonds [1], compared to 4 HBA and 1 rotatable bond in T0070907 [2]. The additional ether oxygen in the 5-chloropyridin-2-yloxy linker contributes an extra HBA and introduces conformational flexibility that may enable alternative binding modes within the PPARγ ligand-binding pocket. In reported SAR studies of 2-chloro-5-nitrobenzamide derivatives, similar modifications to the N-aryl group have been shown to shift the conformational ensemble of PPARγ toward a fully repressive state [3].

molecular recognition PPARγ ligand design pharmacophore optimization

Predicted Blood–Brain Barrier Permeability and CNS Distribution vs. T0070907

Based on physicochemical criteria for CNS druglikeness, the target compound's XLogP3-AA of 4.6 and TPSA of 97.0 Ų place it within a more favorable region for passive blood–brain barrier (BBB) penetration than T0070907 (estimated XLogP3 ~2.5, TPSA 87.8 Ų) [1][2]. CNS-active compounds typically exhibit TPSA < 90 Ų and logP between 1 and 4; the target compound's higher logP partially compensates for its slightly elevated TPSA, whereas T0070907's low logP limits passive BBB diffusion [3]. While no direct brain-to-plasma ratio data are available for the target compound, the physicochemical profile supports superior CNS partitioning relative to T0070907.

CNS drug delivery blood–brain barrier permeability neuroinflammation

Differential PPAR Subtype Selectivity Risk Profile Based on Scaffold Class-Level SAR

Within the 2-chloro-5-nitrobenzamide class, PPAR subtype selectivity is exquisitely sensitive to the N-aryl substituent. T0070907 (N-4-pyridinyl) exhibits Ki = 1 nM at PPARγ with >800-fold selectivity over PPARα and PPARδ [1]. GW9662 (N-phenyl, IC50 = 8.8 nM at PPARγ) retains residual PPARα agonist activity [2]. Crystal structures confirm that the N-aryl group contacts the H2–H3 loop and influences the positioning of helix 12, directly affecting corepressor recruitment [3]. The target compound's 4-[(5-chloro-2-pyridinyl)oxy]phenyl substituent—sterically and electronically distinct from both the pyridin-4-yl and phenyl groups—is predicted from class-level SAR to produce a selectivity profile that diverges from both T0070907 and GW9662. Although direct PPAR binding data for the target compound are not publicly available, researchers selecting this compound as a chemical probe must empirically validate its selectivity rather than assuming T0070907- or GW9662-like behavior.

PPAR subtype selectivity off-target pharmacology chemical tool validation

Best Research and Industrial Application Scenarios for Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647853-01-8)


PPARγ Chemical Probe Development for Neuroinflammatory Disease Models

The target compound's elevated lipophilicity (XLogP3-AA 4.6) [1] and favorable TPSA profile predict superior blood–brain barrier penetration relative to the polar T0070907 scaffold. This property supports its use as a chemical probe in in vivo models of neuroinflammation (e.g., multiple sclerosis, Alzheimer's disease) where PPARγ antagonism in the CNS compartment is required. Researchers should pair this compound with T0070907 as a peripheral-restricted control to dissect central vs. peripheral PPARγ contributions.

Structure–Activity Relationship (SAR) Expansion of 2-Chloro-5-nitrobenzamide PPARγ Ligands

The 4-[(5-chloro-2-pyridinyl)oxy]phenyl substituent represents a divergent scaffold modification not explored in the foundational T0070907/GW9662 SAR literature. Its additional hydrogen bond acceptor and 4 rotatable bonds [2] offer a novel pharmacophoric vector for probing interactions with the PPARγ H2–H3 loop and helix 12 regions. Medicinal chemistry teams can use this compound as a starting point for designing next-generation covalent PPARγ inverse agonists with improved corepressor recruitment profiles [3].

Selectivity Profiling Reference in PPAR Subtype Pharmacology Panels

Given that T0070907 and GW9662 exhibit divergent PPAR subtype selectivity profiles [4][5], the target compound—with its structurally distinct N-aryl group—serves as an essential third comparator in PPAR selectivity screening panels. Including this compound in head-to-head profiling experiments against PPARα, PPARδ, and PPARγ enables the deconvolution of scaffold-dependent vs. substituent-dependent pharmacology, a critical step for validating chemical biology conclusions derived from 2-chloro-5-nitrobenzamide tool compounds.

Cell-Based Assay Development for Covalent PPARγ Ligand Screening

The target compound's unique combination of high lipophilicity (XLogP3-AA 4.6) and moderate polar surface area (TPSA 97.0 Ų) [1] makes it a useful probe for optimizing cell-based PPARγ transactivation or TR-FRET corepressor recruitment assays. Its physicochemical properties reduce the risk of compound precipitation in aqueous assay buffers at concentrations up to 10 µM, a common limitation encountered with the less soluble T0070907 scaffold, thereby improving assay robustness in high-throughput screening formats.

Quote Request

Request a Quote for Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.